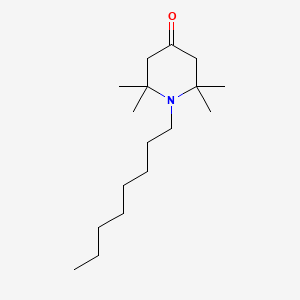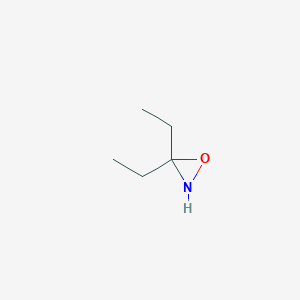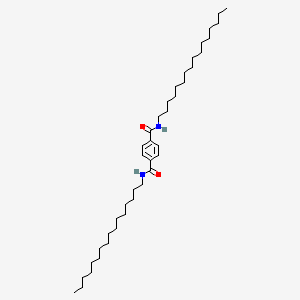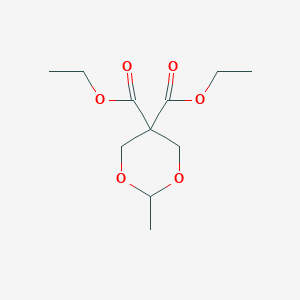
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate is an organic compound with the molecular formula C12H20O6 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate typically involves the reaction of diethyl malonate with formaldehyde and an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylic acid.
Reduction: The reduction of ester groups results in the formation of diethyl 2-methyl-1,3-dioxane-5,5-dimethanol.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate
- 2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester
- Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate
Uniqueness
Its methyl group at the 2-position of the dioxane ring differentiates it from other similar compounds, influencing its chemical behavior and interactions .
Propriétés
Numéro CAS |
51335-74-1 |
|---|---|
Formule moléculaire |
C11H18O6 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
diethyl 2-methyl-1,3-dioxane-5,5-dicarboxylate |
InChI |
InChI=1S/C11H18O6/c1-4-14-9(12)11(10(13)15-5-2)6-16-8(3)17-7-11/h8H,4-7H2,1-3H3 |
Clé InChI |
QLLWNMSDPZGJJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(COC(OC1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

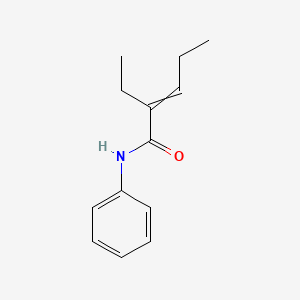
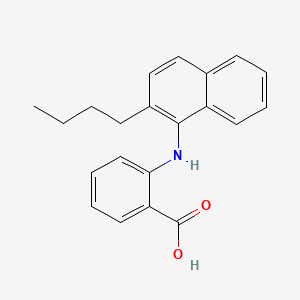
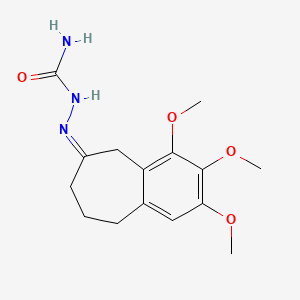
![2-[(4-Cyanoanilino)diazenyl]benzonitrile](/img/structure/B14655370.png)

![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
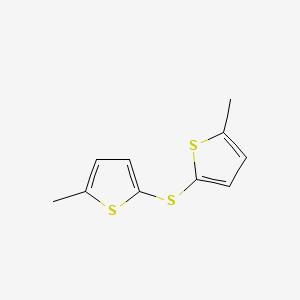
![3H-Imidazo[2,1-c][1,4]oxazine](/img/structure/B14655411.png)
